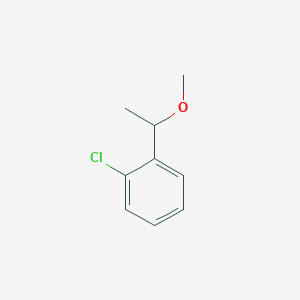

1-Chloro-2-(1-methoxyethyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClO |

|---|---|

Molecular Weight |

170.63 g/mol |

IUPAC Name |

1-chloro-2-(1-methoxyethyl)benzene |

InChI |

InChI=1S/C9H11ClO/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 |

InChI Key |

DNIVTXIESBOZDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Chloro 2 1 Methoxyethyl Benzene and Its Analogues

Established Synthetic Pathways to Aryl Chloroethers

The formation of aryl chloroethers relies on fundamental organic reactions that can be adapted to create a wide array of substituted aromatic compounds. These pathways generally involve either the formation of an ether linkage on a pre-halogenated aromatic ring or the halogenation of an existing aryl ether.

One established method for creating chloromethoxy functionalities involves the vicinal functionalization of olefins. This process introduces two different functional groups across a double bond. An efficient and environmentally friendly protocol has been developed for the synthesis of vicinal chloromethoxy derivatives from olefins using ammonium chloride (NH4Cl) as the chlorine source and oxone as an oxidant in methanol. rsc.orgresearchgate.net This method is notable for its high regioselectivity and broad substrate scope. rsc.org For terminal double bonds on aromatic substrates, the reaction exhibits Markovnikov selectivity. rsc.org

The vicinal functionalization of olefins represents a powerful synthetic method as it rapidly increases molecular complexity by forming two new bonds in a highly regio- and stereoselective manner. rsc.org

Table 1: Regioselective Chloromethoxylation of Various Olefins

| Olefin Substrate | Product | Selectivity | Yield | Reference |

|---|---|---|---|---|

| Styrene | 2-Chloro-1-methoxy-1-phenylethane | Markovnikov | 91% | researchgate.net |

| 1-Octene | 1-Chloro-2-methoxyoctane | anti-Markovnikov | 75% | researchgate.net |

| Cyclohexene | 1-Chloro-2-methoxycyclohexane | anti | 90% | researchgate.net |

Catalysts are crucial in both the formation of ether bonds and the halogenation of aromatic rings, influencing reaction rates and selectivity.

Etherification: The synthesis of aryl ethers can be achieved through various catalytic cross-coupling reactions. Copper-catalyzed systems, often in the Ullmann condensation, are widely used. organic-chemistry.org For instance, ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline can improve the efficiency of copper-catalyzed cross-coupling of aryl halides with alcohols. organic-chemistry.org Palladium-catalyzed reactions also provide a general route to methyl aryl ethers from (hetero)aryl halides under mild conditions. organic-chemistry.org

Halogenation: The halogenation of benzene (B151609) and its derivatives is a classic example of electrophilic aromatic substitution. masterorganicchemistry.comstudymind.co.uk Because halogens themselves are not electrophilic enough to break the aromaticity of the benzene ring, a catalyst is required. libretexts.orglibretexts.org Lewis acids such as ferric halides (FeX₃) and aluminum halides (AlX₃) are commonly used. libretexts.orgwikipedia.org These catalysts activate the halogen by polarizing the halogen-halogen bond, creating a much stronger electrophile (e.g., Br⁺ or Cl⁺) that can be attacked by the aromatic ring. libretexts.orgchemistrysteps.com The catalyst is regenerated at the end of the reaction. masterorganicchemistry.comlibretexts.org

Table 2: Catalyst Systems in Aryl Etherification and Halogenation

| Reaction Type | Catalyst/Ligand System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Etherification (Ullmann) | CuI / N,N-dimethylglycine | Aryl iodides, Aliphatic alcohols | High yields for aryl alkyl ethers. | organic-chemistry.org |

| Etherification (Buchwald-Hartwig) | Pd-based catalysts | (Hetero)aryl halides, Methanol | Mild conditions, wide substrate range. | organic-chemistry.org |

| Chlorination | FeCl₃ or AlCl₃ | Benzene derivatives, Cl₂ | Activates chlorine for electrophilic attack. | masterorganicchemistry.comchemistrysteps.com |

| Bromination | FeBr₃ | Benzene derivatives, Br₂ | Generates a strong Br⁺ electrophile. | libretexts.orgchemistrysteps.com |

Targeted Synthesis of 1-Chloro-2-(1-methoxyethyl)benzene Derivatives

The specific synthesis of this compound likely involves a multi-step pathway, starting with a suitable precursor such as 1-(2-chlorophenyl)ethanone. This approach allows for the sequential and controlled introduction of the necessary functional groups.

The formation of the methoxy (B1213986) group on the ethyl side chain is a critical step. A plausible strategy involves the reduction of a ketone precursor, like 1-(2-chlorophenyl)ethanone, to the corresponding secondary alcohol, 1-(2-chlorophenyl)ethanol. This alcohol can then be converted to the methyl ether.

The Williamson ether synthesis is a traditional and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. rsc.orgmasterorganicchemistry.com In this case, the sodium salt of 1-(2-chlorophenyl)ethanol could be reacted with a methylating agent like methyl iodide.

More modern, metal-free approaches have also been developed. For example, aryl methyl ethers can be synthesized from other ethers through C–OMe bond cleavage under mild conditions, a process that can be highly atom-efficient, generating methanol as the only by-product. researchgate.netacs.org

Controlled halogenation is essential for introducing the chlorine atom at the desired position on the benzene ring. This is achieved through electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituent already present on the ring. fiveable.me

If starting with a precursor like acetophenone, the acetyl group (-COCH₃) is a deactivating, meta-directing group. Chlorination at this stage would yield 1-(3-chlorophenyl)ethanone. Therefore, the order of reactions is crucial. A more effective strategy is to start with a molecule that already has the chlorine atom in the correct position, such as 2-chlorotoluene, and then build the side chain. Alternatively, starting with ethylbenzene, the ethyl group is an activating, ortho-, para- director. Chlorination of ethylbenzene would produce a mixture of 1-chloro-2-ethylbenzene and 1-chloro-4-ethylbenzene, from which the desired ortho isomer would need to be separated. The subsequent steps would then involve converting the ethyl group into the 1-methoxyethyl group.

The reaction conditions for halogenation must be carefully chosen to match the reactivity of the starting material. libretexts.org Highly reactive rings require milder conditions, while deactivated rings need harsher conditions to proceed. libretexts.org

Optimization of Reaction Conditions for Synthetic Yield and Selectivity

To maximize the yield of the desired product and enhance selectivity, various reaction parameters must be optimized. These include the choice of solvent, oxidant, reaction time, and temperature. scielo.br

For instance, in oxidative coupling reactions, the nature and concentration of the oxidant, such as silver(I) oxide, can significantly impact conversion and selectivity. scielo.br Solvents also play a critical role; a solvent like acetonitrile might offer a better balance between conversion and selectivity compared to others like dichloromethane or benzene. scielo.br Reducing reaction times can also be beneficial, as longer times may lead to the formation of undesired by-products and reduced selectivity. scielo.br

In palladium-catalyzed reactions, the choice of ligand, additives, and temperature are all critical parameters that are adjusted to optimize the reaction conditions for the highest possible yield. researchgate.net The development of an asymmetric C-H bond functionalization, for example, found that the chiral phosphoric acid, ligand, and the presence of molecular sieves were all crucial for controlling the enantioselectivity of the reaction. researchgate.net

Table 3: Impact of Reaction Conditions on a Representative Reaction (Oxidative Coupling)

| Parameter Varied | Condition A | Result A (Yield/Selectivity) | Condition B | Result B (Yield/Selectivity) | Reference |

|---|---|---|---|---|---|

| Solvent | Benzene/Acetone | 31% Yield | Acetonitrile | Improved balance of conversion and selectivity | scielo.br |

| Reaction Time | 20 hours | Good conversion, potential for side products | 4 hours | Maintained conversion, improved selectivity | scielo.br |

| Oxidant Stoichiometry (Ag₂O) | 0.7 equiv. | - | 0.5 equiv. | Identified as most efficient | scielo.br |

Comparative Analysis of Synthetic Routes for Positional Isomers

The synthesis of this compound and its positional isomers, 1-Chloro-3-(1-methoxyethyl)benzene (B14122219) and 1-Chloro-4-(1-methoxyethyl)benzene (B13993815), typically involves a multi-step process. A common and versatile strategy is the Friedel-Crafts acylation of chlorobenzene (B131634), followed by reduction of the resulting ketone and subsequent etherification of the alcohol. The primary challenge in synthesizing these specific isomers lies in controlling the regioselectivity of the initial acylation step.

The Friedel-Crafts acylation of chlorobenzene with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a well-established method for introducing an acetyl group onto the benzene ring. However, this reaction typically yields a mixture of ortho and para substituted products. The chlorine atom on the benzene ring is an ortho, para-directing group, meaning it activates these positions towards electrophilic substitution.

Due to steric hindrance from the chlorine atom, the para-substituted product, 4'-chloroacetophenone, is generally the major product of the Friedel-Crafts acylation of chlorobenzene. vedantu.comyoutube.com The ortho-substituted product, 2'-chloroacetophenone, is formed in smaller amounts. The meta-substituted product, 3'-chloroacetophenone, is not significantly formed in this reaction. Therefore, alternative strategies are required for the efficient synthesis of the meta isomer.

For the synthesis of 1-Chloro-3-(1-methoxyethyl)benzene, a different approach is necessary. One common strategy involves starting with a meta-directing group on the benzene ring to introduce the chloro and acetyl groups in the desired 1,3-relationship.

The subsequent steps for all three isomers involve the reduction of the chloroacetophenone to the corresponding 1-(chlorophenyl)ethanol, followed by methylation of the alcohol to form the final methoxyethyl-substituted benzene ring.

Below is a comparative analysis of the synthetic routes for the three positional isomers.

Synthetic Routes to Positional Isomers of Chloroacetophenone

The synthesis of the key intermediates, the chloroacetophenones, dictates the accessibility of the final products.

| Isomer | Synthetic Strategy | Reagents and Conditions | Yield | Notes |

| 2'-Chloroacetophenone (ortho) | Friedel-Crafts Acylation of Chlorobenzene | Chlorobenzene, Acetic Anhydride, Antimony Trichloride, 50°C, 1h | 94.3% | This method reports a high yield for the ortho isomer, which is typically the minor product in standard Friedel-Crafts reactions. guidechem.com |

| Oxidation of ortho-chlorostyrene | o-chlorostyrene, Pd/C, Ethanol, HNO₃, H₂O₂, 65°C, 6h | 65% | An alternative route starting from a different precursor. guidechem.com | |

| 3'-Chloroacetophenone (meta) | Nickel-catalyzed reaction | Arylboronic acid, Alkyl nitrile, NaHCO₃, H₂O, HCFC-244bb, 100°C, 5h | 73% | This method utilizes a cross-coupling strategy to achieve the meta-substitution pattern. chemicalbook.com |

| 4'-Chloroacetophenone (para) | Friedel-Crafts Acylation of Chlorobenzene | Chlorobenzene, Acetyl Chloride, AlCl₃ | Major Product | The para isomer is the thermodynamically favored product due to reduced steric hindrance. vedantu.comvedantu.com |

Subsequent Transformation to 1-Chloro-(1-methoxyethyl)benzene Isomers

Once the respective chloroacetophenone isomers are obtained, they undergo a two-step transformation to yield the final products.

Reduction of the Carbonyl Group: The ketone functionality of the chloroacetophenones is reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Biocatalytic reductions are also employed for enantioselective synthesis. researchgate.netrsc.org

Etherification of the Alcohol: The resulting 1-(chlorophenyl)ethanol is then etherified to introduce the methyl group. This can be achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Mechanistic Investigations of Chemical Transformations of 1 Chloro 2 1 Methoxyethyl Benzene

Reaction Pathways and Product Distributions

The chemical behavior of 1-Chloro-2-(1-methoxyethyl)benzene is intricately linked to the interplay of its substituent groups and their positions on the aromatic ring. These factors govern the reaction pathways and the resulting distribution of products.

The position of the chloro substituent on the benzene (B151609) ring significantly impacts the reactivity and the composition of product mixtures in electrophilic aromatic substitution reactions. Halogens, including chlorine, are generally deactivating yet ortho-, para-directing. vedantu.comquora.comwyzant.com This dual role arises from the competition between the inductive effect and the resonance effect.

The strong inductive effect of the electronegative chlorine atom withdraws electron density from the benzene ring, making it less reactive towards electrophiles compared to benzene itself. stackexchange.com However, the lone pairs of electrons on the chlorine atom can be donated to the aromatic ring through resonance, which increases the electron density at the ortho and para positions. vedantu.comaskfilo.com This resonance effect, although weaker than the inductive effect, is sufficient to direct incoming electrophiles to these positions. quora.com

The relative rates of nitration for halobenzenes compared to benzene (rate = 1.0) illustrate the deactivating nature of halogens:

| Compound | Relative Rate of Nitration |

| Benzene | 1.0 |

| Fluorobenzene | 0.11 |

| Chlorobenzene (B131634) | 0.02 |

| Bromobenzene | 0.06 |

| Iodobenzene | 0.13 |

This table demonstrates that all halobenzenes are less reactive than benzene in electrophilic nitration.

In the case of this compound, the presence of the chloro group at the 1-position deactivates the entire ring towards electrophilic attack. However, its ortho-, para-directing nature will favor the formation of products where the electrophile attacks the positions ortho and para to the chlorine atom. The substitution pattern is further complicated by the directing influence of the 1-methoxyethyl group at the 2-position.

Transformations involving derivatives of this compound can exhibit notable stereo- and regioselectivity. For instance, reactions that proceed through a carbocation intermediate can be influenced by the principles of Markovnikov selectivity. In the context of derivatives, if a reaction were to generate a double bond on the ethyl side chain, subsequent addition of an electrophile would likely follow Markovnikov's rule, where the electrophile adds to the carbon atom that leads to the formation of the more stable carbocation.

Diastereoselectivity can also be a significant factor in reactions involving chiral derivatives of this compound. If the benzylic carbon of the methoxyethyl group is a stereocenter, its configuration can influence the stereochemical outcome of reactions at other parts of the molecule by directing the approach of reagents.

Electrophilic Aromatic Substitution Mechanisms

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. The mechanism and outcome of these reactions are heavily influenced by the directing effects of the existing substituents.

Both the chloro and the 1-methoxyethyl substituents on the benzene ring exert directing effects that influence the position of incoming electrophiles.

Chloro Group: As a halogen, the chloro group is an ortho-, para-director, despite being a deactivating group. quora.comwyzant.comorganicchemistrytutor.com This is due to the resonance effect, where lone pairs on the chlorine atom can delocalize into the ring, increasing electron density at the ortho and para positions. vedantu.comaskfilo.com This delocalization stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at these positions. shaalaa.com

Alkoxy Substituent: The methoxy (B1213986) group within the 1-methoxyethyl substituent is an activating group and an ortho-, para-director. organicchemistrytutor.comyoutube.com The oxygen atom's lone pairs can donate electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com This electron donation also stabilizes the intermediate carbocation formed during the reaction. youtube.com

When both a halogen and an alkoxy-containing group are present, their combined directing effects determine the final substitution pattern. Generally, activating groups have a stronger directing influence than deactivating groups. In the case of this compound, the activating effect of the methoxyethyl group would likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it.

Friedel-Crafts alkylation reactions, a common method for introducing alkyl groups onto an aromatic ring, proceed through a carbocation intermediate. libretexts.orgyoutube.com A significant characteristic of these reactions is the potential for carbocation rearrangements to form a more stable carbocation. libretexts.orgmasterorganicchemistry.comyoutube.com These rearrangements typically occur via a 1,2-hydride shift or a 1,2-alkyl shift. libretexts.orglibretexts.orgmasterorganicchemistry.com

For example, the alkylation of benzene with 1-chlorobutane (B31608) results in the formation of sec-butylbenzene (B1681704) as the major product, not n-butylbenzene. This is because the initially formed primary butyl carbocation rearranges to a more stable secondary carbocation via a hydride shift before attacking the benzene ring. libretexts.org

In the context of this compound, if the alkylating agent is prone to forming a less stable carbocation, rearrangement to a more stable carbocation (e.g., from a primary to a secondary or tertiary carbocation) is a likely event before electrophilic attack on the aromatic ring. masterorganicchemistry.comquora.com The stability of carbocations follows the order: tertiary > secondary > primary. The formation of a benzylic carbocation, which is stabilized by resonance, is also a highly favorable outcome. cureffi.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions Involving Chlorine and Methoxyethyl Groups

While electrophilic substitution is characteristic of the aromatic ring, the chloro and methoxyethyl substituents can undergo nucleophilic substitution reactions under specific conditions.

Aryl halides like chlorobenzene are generally unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions. wikipedia.orglibretexts.org However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is substituted with strong electron-withdrawing groups at the ortho and/or para positions relative to the halogen. libretexts.orglibretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.orgyoutube.com In the absence of such activating groups, harsh conditions such as high temperature and pressure are required. libretexts.org Another pathway for nucleophilic substitution on aryl halides involves the formation of a highly reactive benzyne (B1209423) intermediate under the influence of a very strong base like sodium amide. masterorganicchemistry.com

The methoxy group of the 1-methoxyethyl substituent can be cleaved under certain conditions. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr3). core.ac.uknih.govgvsu.edunih.gov The mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, making the methyl group more susceptible to nucleophilic attack by a bromide ion. core.ac.ukgvsu.edunih.gov Studies have shown that this can proceed through a bimolecular mechanism where one BBr3-ether adduct acts as the nucleophile for another. gvsu.edunih.govufp.pt

SN1 and SN2 Mechanistic Considerations for Ether Cleavage

The cleavage of ethers typically requires harsh conditions due to the low reactivity of the alkoxy group. pressbooks.pub However, the structural features of this compound introduce nuanced reactivity. The ether linkage in this compound is at a benzylic position, which has important implications for the mechanism of its cleavage.

Ether cleavage is generally initiated by protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a better leaving group. orgoreview.commasterorganicchemistry.com Following protonation, the reaction can proceed through either an SN1 or an SN2 pathway, depending on the structure of the ether. masterorganicchemistry.com

SN1 Pathway: Ethers with tertiary, benzylic, or allylic groups are prone to cleave via an SN1 mechanism. pressbooks.pub This is because these substrates can form stable carbocation intermediates. pressbooks.puborgoreview.com In the case of this compound, the benzylic position can stabilize a positive charge through resonance with the aromatic ring. Therefore, under acidic conditions, the protonated ether can dissociate to form a relatively stable secondary benzylic carbocation and methanol. The subsequent attack of a nucleophile (e.g., a halide ion) on the carbocation yields the corresponding benzylic halide.

SN2 Pathway: For ethers with primary and secondary alkyl groups, the SN2 mechanism is generally favored. orgoreview.com This pathway involves a backside attack by a nucleophile on the less sterically hindered carbon of the protonated ether. pressbooks.pub While the benzylic carbon in this compound is secondary, the potential for carbocation stabilization makes the SN1 pathway a significant competitor. The choice between SN1 and SN2 can be influenced by reaction conditions such as the solvent and the nature of the nucleophile. stackexchange.com

It is important to note that for unsymmetrical ethers, the reaction mechanism is not always straightforward and can be a mixture of both SN1 and SN2 pathways. masterorganicchemistry.com

Oxidation and Reduction Pathways of the Methoxyethyl Moiety and Aromatic Ring

The methoxyethyl group and the aromatic ring of this compound exhibit distinct reactivities towards oxidation and reduction.

Oxidation:

The aromatic ring itself is generally resistant to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). pressbooks.pub However, the alkyl side chain attached to the benzene ring is susceptible to oxidation. The presence of a benzylic hydrogen in the methoxyethyl group makes this position particularly reactive. pressbooks.pub Oxidation of alkylbenzenes typically proceeds via a radical mechanism at the benzylic position, leading to the formation of a carboxylic acid. pressbooks.pub In the case of this compound, oxidation would be expected to occur at the benzylic carbon, potentially leading to the formation of 2-chlorobenzoic acid after cleavage of the methoxy group.

Furthermore, studies on the oxidation of aromatic compounds by hydroxyl and sulfate (B86663) radicals have shown that ring-cleavage products can also be formed. nih.gov This process involves the initial addition of the radical to the aromatic ring, followed by a series of rearrangements and reactions with oxygen to yield various smaller molecules, including aldehydes and organic acids. nih.gov

Reduction:

The hydrogenation of the aromatic ring requires vigorous conditions, such as high pressure of hydrogen gas in the presence of a potent catalyst like rhodium on carbon. pressbooks.pub Under these conditions, the benzene ring can be reduced to a cyclohexane (B81311) ring. For this compound, this would result in the formation of 1-chloro-2-(1-methoxyethyl)cyclohexane.

Microorganisms are also capable of degrading aromatic compounds through various metabolic pathways. kegg.jp These pathways often involve initial dihydroxylation of the aromatic ring, followed by either ortho- or meta-cleavage of the ring. kegg.jp

Transition Metal-Catalyzed Transformations of this compound and its Analogues (e.g., Palladium-catalyzed alkoxycarbonylation)

Transition metal catalysis offers a powerful tool for the functionalization of aryl chlorides like this compound. Palladium-catalyzed reactions are particularly prominent in this area.

Palladium-catalyzed Alkoxycarbonylation:

Palladium-catalyzed alkoxycarbonylation is a versatile method for converting aryl halides into esters. rsc.org This reaction involves the use of a palladium catalyst, carbon monoxide (CO), and an alcohol. The design of the ligand coordinated to the palladium center is crucial for controlling the activity and selectivity of the catalyst. rsc.org

Research on the palladium-catalyzed alkoxycarbonylation of structurally similar compounds, such as (1-methoxyethyl)benzene, provides insights into the potential reactivity of this compound. d-nb.info In these reactions, a palladium catalyst, often in the presence of a phosphine (B1218219) ligand, facilitates the insertion of carbon monoxide and the subsequent reaction with an alcohol to form an ester. d-nb.info For instance, the carbonylation of 1-chloro-4-(1-methoxyethyl)benzene (B13993815) has been shown to yield the corresponding ester in good yield. d-nb.info

The mechanism of palladium-catalyzed alkoxycarbonylation can be complex and may involve competing catalytic cycles. nih.govru.nl One pathway, the "hydride cycle," involves a palladium hydride intermediate that reacts with the alkene (if formed in situ) to generate an alkylpalladium species, which then undergoes carbonylation and alcoholysis to produce a saturated ester. ru.nl An alternative pathway involves an alkoxy-palladium intermediate that can lead to unsaturated ester products. nih.govru.nl The choice of oxidant can play a critical role in directing the reaction towards a specific pathway. nih.gov

A catalyst system based on palladium-1,2-bis-(di-tert-butylphosphinomethyl)benzene (BDTBPMB) has shown good activity for the methoxycarbonylation of activated aryl chlorides. rsc.org This suggests that similar catalyst systems could be effective for the transformation of this compound.

Table 1: Optimization of Palladium-Catalyzed Carbonylation of (1-methoxyethyl)benzene d-nb.info

| Entry | Palladium Precursor | Ligand | Acid | Solvent | Temp (°C) | CO Pressure (bar) | Yield (%) |

| 1 | Pd(OAc)₂ | L6 | PTSA·H₂O | MEK | 130 | 25 | 95 |

| 2 | Pd(OAc)₂ | L6 | H₂SO₄ | Toluene | 130 | 25 | 80 |

| 3 | Pd(OAc)₂ | L6 | PTSA·H₂O | Toluene | 100 | 25 | 75 |

| 4 | Pd(OAc)₂ | L6 | PTSA·H₂O | MEK | 160 | 25 | 90 |

| 5 | Pd(OAc)₂ | L6 | PTSA·H₂O | MEK | 130 | 10 | 60 |

| 6 | Pd(OAc)₂ | L6 | PTSA·H₂O | MEK | 130 | 40 | 98 |

Reaction conditions: 1.0 mmol (1-methoxyethyl)benzene, 0.5 mol-% palladium precursor, 2 mol-% L6, 0.3 mmol acid, 100 μL MeOH, 2 mL solvent, 18 h. Yields were calculated via GC analysis.

Table 2: Investigation of Different Phosphine Ligands in Palladium-Catalyzed Carbonylation of (1-methoxyethyl)benzene d-nb.info

| Entry | Ligand (L) | Yield (%) | Selectivity (linear/branched) |

| 1 | L1 (monodentate) | 45 | 85/15 |

| 2 | L2 (monodentate) | 60 | 90/10 |

| 3 | L3 (bidentate) | 85 | 95/5 |

| 4 | L4 (bidentate) | 92 | 98/2 |

| 5 | L5 (bidentate) | 78 | 92/8 |

| 6 | L6 (bidentate) | 95 | 99/1 |

Reaction conditions: 1.0 mmol 1a, 0.5 mol-% Pd(OAc)₂, 2 mol-% L (bidentate) or 4 mol-% (monodentate) ligand, PTSA·H₂O (0.4 mmol), 100 μL MeOH, 2 mL methylethylketone (MEK), 130 °C, 25 bar CO, 18 h. Yields and selectivities were determined by GC analysis.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1-Chloro-2-(1-methoxyethyl)benzene, ¹H and ¹³C NMR would provide definitive evidence of its structure by mapping the chemical environments of the hydrogen and carbon atoms.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons of the ethyl group, and the methoxy (B1213986) (OCH₃) protons. docbrown.info The protons on the benzene (B151609) ring would appear as a complex multiplet in the aromatic region. The methine proton, being adjacent to both the aromatic ring and the oxygen atom, would resonate at a specific chemical shift. The multiplicity of each signal, governed by spin-spin coupling with neighboring protons, provides crucial connectivity information. For instance, the methine proton's signal would be split into a quartet by the adjacent methyl group protons. chegg.com

¹³C NMR spectroscopy complements the ¹H NMR data by showing the number of unique carbon environments. For this compound, nine distinct signals would be anticipated, corresponding to the six aromatic carbons and the three carbons of the 1-methoxyethyl side chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet (m) | 4H |

| Methine (CH) | 4.5 - 5.0 | Quartet (q) | 1H |

| Methoxy (OCH₃) | 3.2 - 3.6 | Singlet (s) | 3H |

| Methyl (CH₃) | 1.4 - 1.7 | Doublet (d) | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Cl | 130 - 135 |

| C-C(side chain) | 140 - 145 |

| Aromatic CH (x4) | 125 - 130 |

| Methine (CH) | 75 - 85 |

| Methoxy (OCH₃) | 55 - 60 |

| Methyl (CH₃) | 20 - 25 |

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound, as well as for assessing its purity. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. researchgate.net

For this compound (C₉H₁₁ClO), the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern of chlorine: two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a clear indicator of the presence of one chlorine atom in the molecule.

Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways would likely include the loss of the methoxy group (-OCH₃), the ethyl group (-CH₂CH₃), or cleavage at the benzylic position, yielding charged fragments that are detected and help piece together the molecular structure.

Table 3: Expected Molecular Ion Data from Mass Spectrometry

| Ion | Formula | Expected m/z (mass-to-charge ratio) | Relative Abundance |

| [M]⁺ | C₉H₁₁³⁵ClO | 170.05 | ~100% |

| [M+2]⁺ | C₉H₁₁³⁷ClO | 172.05 | ~33% |

Chromatographic Methods for Separation, Identification, and Quantification

Chromatography encompasses a range of powerful techniques used to separate, identify, and purify the components of a mixture. nih.gov For the analysis of this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly applicable. mdpi.com

GC is particularly well-suited for volatile and thermally stable compounds. When a sample is injected into the GC system, it is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. researchgate.net Coupling GC with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) allows for quantification and definitive identification. researchgate.net

HPLC is a versatile technique that separates compounds based on their interactions with a solid stationary phase and a liquid mobile phase. sielc.com It can be used for a wide variety of compounds, irrespective of their volatility. mdpi.com Reverse-phase HPLC, where the stationary phase is nonpolar, is a common mode used for separating moderately polar organic compounds like this compound. sielc.com

Development of Methodologies for Isomer Separation

The synthesis of this compound can potentially yield a mixture of positional isomers (e.g., 1-chloro-3-(1-methoxyethyl)benzene (B14122219) and 1-chloro-4-(1-methoxyethyl)benzene). Separating these isomers is often challenging due to their similar physical properties, such as boiling points, which makes simple distillation ineffective. google.com

Specialized chromatographic and separation techniques are required to isolate the pure 2-isomer. For instance, adsorptive separation using a simulated moving bed has been successfully employed to separate dichlorotoluene isomers. epo.orggoogleapis.com This technique relies on the differential adsorption of isomers onto a solid adsorbent, such as a faujasite type zeolite. epo.orggoogleapis.com

Fractional crystallization is another method that can be used, but its success is often hampered by the formation of eutectic mixtures, where a mixture of isomers solidifies at a single temperature, preventing further purification. google.com The development of a successful separation protocol often requires a multi-step approach combining techniques like fractional distillation and crystallization under carefully controlled conditions. google.com

X-ray Crystallography for Solid-State Structural Analysis of Related Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. While this compound is likely a liquid at ambient temperatures, analysis of a suitable solid derivative or a closely related compound can provide invaluable structural insights.

For example, the X-ray structure determination of 1,3-Bis(chloromethyl)benzene, a related chloro-aromatic compound, has provided precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net Such studies reveal that the C-C bond lengths in the benzene ring are intermediate between single and double bonds, and confirm the planar nature of the aromatic ring. docbrown.info The analysis also details how molecules pack in the crystal lattice, which can be influenced by weak interactions. researchgate.net This information is crucial for understanding the fundamental structural chemistry of substituted benzenes. docbrown.infoaps.org

Table 4: Representative Crystallographic Data for a Related Compound (1,3-Bis(chloromethyl)benzene)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 8.5174 | researchgate.net |

| b (Å) | 12.3094 | researchgate.net |

| c (Å) | 15.2597 | researchgate.net |

| V (ų) | 1599.89 | researchgate.net |

| Z | 8 | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 1 Chloro 2 1 Methoxyethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. For 1-Chloro-2-(1-methoxyethyl)benzene, DFT calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and predict the outcomes of chemical reactions.

Prediction of Reaction Intermediates and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a reaction involving this compound. By locating and characterizing the energies of transition states and intermediates, chemists can predict the most likely reaction pathways. For instance, in a nucleophilic substitution reaction, DFT can determine whether the mechanism is likely to be SN1, involving a carbocation intermediate, or SN2, proceeding through a single transition state. The stability of potential carbocations or other reactive intermediates formed by the cleavage of the chloro or methoxy (B1213986) groups can be assessed, providing a theoretical basis for reaction mechanism prediction.

Analysis of Bond Dissociation Energies and Molecular Stability

The stability of this compound is intrinsically linked to the strength of its chemical bonds. DFT calculations allow for the precise estimation of bond dissociation energies (BDEs) for various bonds within the molecule, such as the C-Cl, C-O, and C-C bonds. This analysis helps in identifying the weakest bond, which is often the most likely to break during thermolysis or photolysis. A higher BDE generally correlates with greater molecular stability.

Table 1: Predicted Bond Dissociation Energies for this compound

| Bond | Predicted Bond Dissociation Energy (kJ/mol) |

| C-Cl | Data not available in published literature |

| C-O (methoxy) | Data not available in published literature |

| C-C (ethyl) | Data not available in published literature |

| C-H (aromatic) | Data not available in published literature |

| C-H (aliphatic) | Data not available in published literature |

Note: The values in this table are placeholders and would be populated with data from specific DFT studies, which are not currently available in the public domain for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility of this compound and its interactions with solvent molecules. By simulating the movement of atoms, MD can reveal the preferred three-dimensional structures of the molecule and how these structures are influenced by the surrounding environment. This is particularly important for understanding how the molecule behaves in solution, which can affect its reactivity and other properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. For this compound, a QSAR/QSPR model could be developed by correlating its structural descriptors (e.g., molecular weight, logP, electronic parameters from DFT) with a specific activity or property. Such models are valuable for screening large numbers of related compounds and prioritizing them for further experimental testing. The development of a robust QSAR/QSPR model requires a dataset of structurally similar compounds with known activities or properties.

Spectroscopic Data Prediction and Experimental Validation

Computational methods can predict various types of spectroscopic data, which can then be compared with experimental measurements for validation. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Discrepancies between predicted and experimental spectra can provide deeper insights into the molecular structure and its environment.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Experimental Data |

| ¹H NMR Chemical Shifts (ppm) | Data not available in published literature | Data not available in published literature |

| ¹³C NMR Chemical Shifts (ppm) | Data not available in published literature | Data not available in published literature |

| Key IR Frequencies (cm⁻¹) | Data not available in published literature | Data not available in published literature |

| UV-Vis λmax (nm) | Data not available in published literature | Data not available in published literature |

Exploration of Structure Reactivity Relationships Within 1 Chloro 2 1 Methoxyethyl Benzene Analogues

Impact of Substituent Position on Aromatic Ring Reactivity

The arrangement of substituents on a benzene (B151609) ring significantly influences the regiochemistry and rate of subsequent substitution reactions. msu.edulibretexts.org In 1-Chloro-2-(1-methoxyethyl)benzene, the chloro and methoxyethyl groups are ortho to each other. Both are classified as ortho, para-directing groups in electrophilic aromatic substitution (EAS) reactions. pharmaguideline.comwikipedia.org The methoxyethyl group, akin to an alkoxy group, is an activating group, donating electron density to the ring via resonance, making the ortho and para positions more nucleophilic. organicchemistrytutor.comminia.edu.eg Conversely, the chlorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions because its lone pairs can stabilize the reaction intermediate through resonance. libretexts.orglibretexts.org

When two substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. msu.edustackexchange.com In the case of this compound, the directing effects are antagonistic. The more powerfully activating group typically governs the position of further substitution. stackexchange.com The methoxyethyl group is a stronger activating group than the deactivating chloro group. Therefore, in electrophilic aromatic substitution, the incoming electrophile would be directed primarily to the positions ortho and para to the methoxyethyl group. However, the position between the two existing groups is highly sterically hindered, making substitution at that site unlikely. stackexchange.comnumberanalytics.com

The reactivity of the aromatic ring is a sum of the individual effects of its substituents. msu.edulibretexts.org The activating methoxyethyl group increases the electron density of the ring, while the deactivating chloro group decreases it. vedantu.com The net effect is a moderately activated or slightly deactivated ring compared to benzene, depending on the balance of these electronic influences.

Electronic and Steric Effects of the Methoxyethyl Group on Reaction Selectivity

The 1-methoxyethyl group exerts both electronic and steric effects that significantly influence reaction selectivity.

Electronic Effects: The oxygen atom in the methoxyethyl group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). minia.edu.eglibretexts.org This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. organicchemistrytutor.comlibretexts.org This electron-donating character makes the methoxyethyl group an activating group, generally increasing the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org

Steric Effects: The methoxyethyl group is sterically bulky. This bulkiness hinders the approach of reagents to the positions adjacent (ortho) to it. numberanalytics.comnumberanalytics.com In the case of this compound, the position between the chloro and methoxyethyl groups is particularly crowded. Consequently, electrophilic attack at this position is highly disfavored. stackexchange.com The steric hindrance from the methoxyethyl group will strongly favor substitution at the para position relative to it, leading to a higher yield of the para-substituted product over the ortho-substituted one. libretexts.orgkhanacademy.org The size of the incoming electrophile is also a crucial factor; larger electrophiles will exhibit a greater preference for the less hindered para position. libretexts.org This "ortho effect" can also influence the acidity or basicity of nearby functional groups by forcing them out of the plane of the aromatic ring. wikipedia.org

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Electronic (Resonance) | The oxygen atom's lone pairs in the methoxyethyl group donate electron density to the aromatic ring. minia.edu.eglibretexts.org | Activates the ring for electrophilic substitution, directing incoming groups to the ortho and para positions. organicchemistrytutor.comlibretexts.org |

| Electronic (Inductive) | The alkyl portion of the methoxyethyl group is weakly electron-donating. | Slightly enhances the activation of the ring. |

| Steric Hindrance | The bulkiness of the methoxyethyl group impedes the approach of reactants to the adjacent ortho position. numberanalytics.comnumberanalytics.com | Favors substitution at the less hindered para position and can decrease overall reaction rates. numberanalytics.com |

Comparative Reactivity Studies with Other Halogenated and Alkoxylated Ethers

To understand the reactivity of this compound, it is useful to compare it with other halogenated and alkoxylated ethers.

In nucleophilic aromatic substitution (SNAr) , the reactivity of the leaving group generally follows the trend F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom strongly activates the ring towards this attack. wikipedia.org Therefore, a fluorinated analogue of this compound would be more reactive in SNAr reactions. The presence of electron-withdrawing groups ortho or para to the halogen enhances the rate of SNAr reactions. wikipedia.orglibretexts.org

In electrophilic aromatic substitution (EAS) , the reactivity of halogenated benzenes is generally lower than that of benzene itself, as halogens are deactivating groups. minia.edu.eglibretexts.org However, they are ortho, para-directing. libretexts.org The reactivity of halogenoarenes is significantly lower than that of halogenoalkanes due to the partial double bond character of the carbon-halogen bond, which strengthens it. savemyexams.com

Comparing different alkoxy groups, the electronic effect is similar across simple alkoxides like methoxy (B1213986) and ethoxy, as they are all activating, ortho, para-directing groups. minia.edu.eg However, increasing the steric bulk of the alkoxy group can decrease the ratio of ortho to para substituted products due to increased steric hindrance. libretexts.org For instance, an analogue with a tert-butoxy (B1229062) group would show a much stronger preference for para substitution than one with a methoxy group.

| Compound Type | Reactivity in SNAr | Reactivity in EAS | Key Factors |

|---|---|---|---|

| Fluoro-Aromatic Ethers | More reactive than chloro-analogues. masterorganicchemistry.com | Less reactive than benzene. | High electronegativity of fluorine activates the ring for nucleophilic attack. wikipedia.org |

| Chloro-Aromatic Ethers | Less reactive than fluoro-analogues. masterorganicchemistry.com | Less reactive than benzene. minia.edu.eg | Chlorine is a good leaving group but less activating for SNAr than fluorine. |

| Bromo/Iodo-Aromatic Ethers | Least reactive in SNAr. masterorganicchemistry.com | Less reactive than benzene. | Weaker inductive effect and better leaving group ability are less important than activation in SNAr. |

| Alkoxylated Ethers (e.g., Anisoles) | Generally unreactive unless activated by other groups. | More reactive than benzene. minia.edu.eg | Alkoxy groups are strong activators for EAS. minia.edu.eg |

Stereochemical Implications of the Chiral Methoxyethyl Center

The 1-methoxyethyl group in this compound contains a chiral center at the benzylic carbon. This introduces the possibility of stereoselectivity in its reactions.

If a reaction creates a new chiral center in the molecule, the existing chirality can influence the stereochemical outcome, potentially leading to a mixture of diastereomers in unequal amounts. lumenlearning.comnyu.edu For example, if an prochiral electrophile attacks the aromatic ring, the chiral methoxyethyl group can direct the attack to one face of the intermediate, resulting in one diastereomer being formed in excess.

Reactions that occur directly at the chiral benzylic center, such as a substitution or elimination, can proceed with a specific stereochemical outcome (e.g., inversion or retention of configuration). escholarship.orgacs.org For instance, certain nickel-catalyzed cross-coupling reactions involving benzylic ethers have been shown to be stereospecific. escholarship.orgacs.org Similarly, C-H functionalization at the benzylic position, often catalyzed by rhodium complexes, can be highly diastereoselective and enantioselective, especially when chiral catalysts or auxiliaries are employed. organic-chemistry.org The stereochemical outcome (inversion or retention) can sometimes be controlled by the choice of ligand on the metal catalyst. escholarship.org

The synthesis of chiral molecules from achiral starting materials will typically result in a racemic mixture unless a chiral catalyst or reagent is used. lumenlearning.com However, if a molecule like this compound, which is already chiral, undergoes a reaction that does not affect the chiral center, the product will remain optically active. slideshare.net

Applications in Organic Synthesis and Materials Science Research

Utilization as a Building Block in Complex Molecule Synthesis

1-Chloro-2-(1-methoxyethyl)benzene serves as a crucial starting material or intermediate in the creation of more complex molecules. nih.govontosight.ai Its structure, featuring a substituted benzene (B151609) ring, makes it a valuable component for constructing elaborate molecular architectures. nih.gov Organic chemists utilize such building blocks to assemble intricate systems, where the inherent properties of each component guide the formation of the final structure. researchgate.net

A significant application of chloro-substituted benzene derivatives is in the synthesis of specialty reagents, a prime example being the 2-chlorotrityl chloride (2-CTC) resin. This resin is widely used in solid-phase peptide synthesis (SPPS). researchgate.netthieme-connect.comnih.gov The synthesis of 2-CTC resin can be achieved from 1-chloro-2-(dichloro(phenyl)methyl)benzene, a related chlorinated benzene derivative, which is prepared from 2-chlorobenzophenone. researchgate.netthieme-connect.com The process involves a Friedel-Crafts reaction with polystyrene, followed by chlorination. researchgate.netthieme-connect.com The 2-CTC resin is favored in SPPS because it helps to prevent undesirable side reactions, such as racemization and the formation of diketopiperazine. thieme-connect.comnih.gov The resin's effectiveness is highly dependent on its activation state, which can be sensitive to moisture. nih.govpeptide.com

Interactive Table: Key Reagents in 2-CTC Resin Synthesis

| Reagent | Role in Synthesis |

| 1-chloro-2-(dichloro(phenyl)methyl)benzene | Precursor to the trityl group researchgate.net |

| Polystyrene resin | Solid support researchgate.net |

| Aluminum chloride (AlCl₃) | Catalyst for Friedel-Crafts reaction thieme-connect.com |

| Thionyl chloride (SOCl₂) | Chlorinating agent thieme-connect.compeptide.com |

| Diisopropylethylamine (DIEA) | Base in amino acid coupling researchgate.net |

The reactivity of the chloro and methoxyethyl groups on the benzene ring of this compound allows for its use in creating a wide array of functionalized benzene derivatives. ontosight.ai The presence of these functional groups provides sites for various chemical transformations, enabling the introduction of new functionalities onto the aromatic ring. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized materials. ontosight.aiontosight.ai The ability to undergo reactions like electrophilic and nucleophilic substitutions is a key characteristic of such aromatic compounds. ontosight.ai

Research and Development in Advanced Polymer and Material Science

In the field of materials science, chloroethylbenzene derivatives are explored for their potential in creating advanced polymers and resins. ontosight.ai These compounds can act as monomers or cross-linking agents in polymerization reactions. ontosight.ai The specific properties of the resulting polymers are influenced by the structure of the monomer units. Research in this area focuses on developing new materials with tailored characteristics for various applications.

Exploration of Derivatization Strategies for Enhanced Chemical Functionality

Ongoing research investigates various derivatization strategies to enhance the chemical functionality of compounds like this compound. By modifying its existing functional groups or introducing new ones, chemists can fine-tune the molecule's properties for specific synthetic purposes. This exploration is fundamental to the discovery of new reactions and the development of novel materials with unique capabilities.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Enhanced Transformations

The transformation of 1-chloro-2-(1-methoxyethyl)benzene and related structures is a key area of research, with a significant emphasis on the use of palladium-based catalysts. These catalysts have shown considerable promise in facilitating a variety of chemical reactions, leading to the synthesis of more complex molecules.

A notable advancement is the use of palladium catalysts in alkoxycarbonylation reactions. For instance, research has demonstrated the palladium-catalyzed synthesis of 3-arylpropionate esters from secondary benzylic ethers, including this compound. lookchem.com This highlights the potential of this compound as a building block in the synthesis of valuable esters. The efficiency and selectivity of these catalytic systems are often dictated by the choice of ligands, which can be tailored to optimize the reaction outcome. The development of ligands that can operate under milder conditions and with lower catalyst loadings remains an active area of investigation. rsc.org

Furthermore, palladium-catalyzed reactions are being explored for their ability to selectively functionalize the aromatic ring of chloro-substituted benzenes. These transformations open up avenues for creating a diverse range of derivatives from the this compound scaffold.

| Catalyst System | Reactant | Product Type | Reference |

| Palladium-based catalyst | This compound | 3-Arylpropionate ester | lookchem.com |

| Palladium(II) acetate (B1210297) with various phosphine (B1218219) ligands | Iodoarenes and aminoalcohols | Amide alcohols and amide esters | nih.gov |

Integration of Green Chemistry Principles in Synthetic Methodologies

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For the synthesis of this compound and its derivatives, this translates to the development of more sustainable and efficient synthetic methods.

Key aspects of green chemistry applicable to this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, the use of supercritical fluids or water as reaction media is being explored. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is one such technique that can accelerate reactions and reduce energy usage. ijprt.org

Catalysis: Employing catalytic processes, as discussed in the previous section, is inherently a green approach as it reduces the need for stoichiometric reagents and often leads to higher selectivity and lower waste generation. ijprt.org

While specific green synthetic routes for this compound are not yet widely reported, the general principles of green chemistry provide a clear framework for future research and process development. nih.govijprt.org

Application of Advanced In-situ Characterization Techniques for Reaction Monitoring

To optimize and control the synthesis and transformations of this compound, a deep understanding of the reaction mechanisms and kinetics is crucial. Advanced in-situ characterization techniques are powerful tools for gaining this insight by allowing researchers to monitor reactions in real-time.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout a reaction. This data is invaluable for:

Identifying reaction intermediates.

Determining reaction kinetics and pathways.

Optimizing reaction conditions for improved yield and selectivity.

While specific applications of these techniques to reactions involving this compound are still emerging, their use in related chemical systems demonstrates their significant potential.

Role of Theoretical Predictions in Guiding Experimental Design

Computational chemistry and theoretical predictions are becoming indispensable tools in modern chemical research. In the context of this compound, these methods can provide valuable insights that guide experimental work.

Density Functional Theory (DFT) and other computational models can be used to:

Predict the geometric and electronic structure of the molecule.

Elucidate reaction mechanisms and transition states.

Calculate spectroscopic properties to aid in the interpretation of experimental data.

Screen potential catalysts and reaction conditions.

For example, computational studies on related chlorobenzene (B131634) derivatives have explored their excited-state reactivity, providing insights into potential photochemical transformations. diva-portal.org Such theoretical investigations can help in designing novel synthetic pathways and understanding the fundamental properties of the this compound molecule.

Design of New Functional Materials Incorporating the this compound Scaffold

The unique combination of a chloro-substituted aromatic ring and a methoxyethyl side chain in this compound makes it an interesting candidate for incorporation into new functional materials. The chloro and methoxy (B1213986) groups can serve as handles for further chemical modification, allowing for the tuning of the material's properties.

Potential areas of application for such materials include:

Polymers: The molecule could be polymerized or incorporated as a monomer to create polymers with specific optical, electronic, or thermal properties.

Liquid Crystals: The rigid aromatic core and flexible side chain could be conducive to the formation of liquid crystalline phases.

Pharmaceuticals and Agrochemicals: The scaffold could serve as a starting point for the synthesis of biologically active molecules. The synthesis of (2-chloro-1-methoxyethyl)benzene (B13730037) derivatives is being explored for their potential as antimicrobial or anticancer agents. ontosight.ai

While the direct application of this compound in functional materials is still in its early stages, the versatility of its structure suggests a promising future in this domain. Research into the synthesis and characterization of new materials derived from this scaffold is an active and expanding field.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Chloro-2-(1-methoxyethyl)benzene, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as coupling 1-chloro-2-bromobenzene with a Grignard reagent derived from 1-methoxyethyl precursors. Reaction optimization involves controlling temperature (typically 60–80°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄). Yield improvements (~70–85%) are achieved by slow reagent addition to minimize side reactions like β-hydride elimination .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹³C NMR : Peaks at δ 110–130 ppm for aromatic carbons, δ 70–75 ppm for the methoxy group, and δ 40–50 ppm for the methylene adjacent to oxygen .

- GC-MS : Molecular ion peak at m/z ≈ 184 (C₉H₁₁ClO), with fragmentation patterns indicating loss of Cl (−35) and methoxyethyl groups (−59) .

- Elemental Analysis : Validate %C (58.5%), %H (6.0%), and %Cl (19.2%) against theoretical values .

Q. What analytical standards and reference materials are available for validating the presence of this compound in complex mixtures?

- Methodological Answer : Environmental and analytical standards for chlorinated benzenes (e.g., EPA Method 8270) can be adapted. Use HPLC with UV detection (λ = 254 nm) and certified reference materials (CRMs) from authoritative databases like EPA DSSTox or PubChem .

Advanced Research Questions

Q. What are the mechanistic insights into electrophilic substitution reactions involving this compound?

- Methodological Answer : The chloro group acts as a meta-directing deactivator, while the methoxyethyl group is an ortho/para-directing activator. Competitive directing effects are resolved via computational modeling (DFT) to predict regioselectivity. Experimental validation uses nitration (HNO₃/H₂SO₄) to isolate para-substituted products .

Q. How does the methoxyethyl group influence the compound’s stability under various storage conditions?

- Methodological Answer : Stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the methoxy group to form 2-(1-hydroxyethyl)-1-chlorobenzene. Stabilize with inert atmospheres (N₂) and amber glass vials to prevent photolysis .

Q. Are there computational models predicting environmental degradation pathways of chlorinated benzene derivatives like this compound?

- Methodological Answer : QSAR models predict aerobic degradation half-lives (~120 days) via microbial dechlorination. Abiotic pathways (hydrolysis, photolysis) are modeled using EPI Suite, with metabolites identified via LC-HRMS .

Q. How can researchers resolve contradictions in reported reaction yields during derivative synthesis?

- Methodological Answer : Discrepancies in yields (e.g., 50% vs. 85%) arise from solvent purity, trace moisture, or catalyst deactivation. Systematic DOE (Design of Experiments) identifies critical factors: anhydrous conditions and degassed solvents improve reproducibility .

Q. What biological activities are observed in structurally similar compounds, and how might they inform research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.